molecular formula C15H25N3O2S B7107587 N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide

N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide

Cat. No.: B7107587
M. Wt: 311.4 g/mol
InChI Key: PJSWWCUOOXLHKF-UHFFFAOYSA-N
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Description

N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties

Properties

IUPAC Name

N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-3-17(4-2)21(19,20)18-12-5-6-14(9-13-18)15-7-10-16-11-8-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWWCUOOXLHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCCC(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving diamines and appropriate electrophiles.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where electrophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyridin-4-amine: Similar in structure but with different substituents on the nitrogen atoms.

    N,N-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains multiple pyridine rings and carboxamide groups.

Uniqueness

N,N-diethyl-4-pyridin-4-ylazepane-1-sulfonamide is unique due to its combination of a pyridine ring, an azepane ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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